2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide
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Overview
Description
2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide is an organic compound that features a chloroacetamide group attached to a cyclopentyl ring, which is further substituted with an ethyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Cyclopentyl Derivative Preparation: The cyclopentyl derivative can be prepared by reacting cyclopentanone with ethylamine to form the corresponding imine, followed by reduction.
Coupling Reaction: The final step involves coupling the oxadiazole derivative with the cyclopentyl derivative using a chloroacetyl chloride reagent under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the oxadiazole ring or the cyclopentyl ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of oxidized derivatives of the oxadiazole ring.
Reduction: Formation of reduced derivatives of the cyclopentyl ring.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Industrial Applications: The compound can be used in the development of new agrochemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Chemical Reactivity: The compound’s reactivity, particularly its ability to undergo nucleophilic substitution, can be exploited in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide: Similar structure but with a methyl group instead of an ethyl group.
2-Chloro-N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide: Similar structure but with a phenyl group instead of an ethyl group.
2-Chloro-N-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide is unique due to the specific combination of the ethyl group and the oxadiazole ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-2-9-14-11(17-15-9)7-3-4-8(5-7)13-10(16)6-12/h7-8H,2-6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUISFOSWZVOXNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCC(C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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